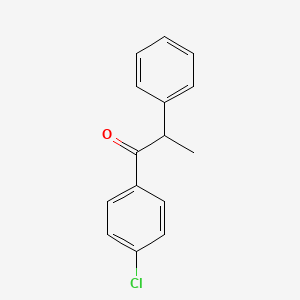
1-(4-Chlorophenyl)-2-phenylpropan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Chlorophenyl)-2-phenylpropan-1-one is an organic compound with the molecular formula C15H13ClO It is a ketone that features a phenyl group and a 4-chlorophenyl group attached to a central propanone structure
准备方法
Synthetic Routes and Reaction Conditions
1-(4-Chlorophenyl)-2-phenylpropan-1-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of benzene with 4-chlorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds as follows:
C6H5COCl+C6H5→C6H5COC6H4Cl+HCl
Another method involves the condensation of 4-chlorobenzaldehyde with acetophenone in the presence of a base such as sodium hydroxide (NaOH) or potassium hydroxide (KOH). The reaction conditions typically include refluxing the mixture in ethanol or another suitable solvent.
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial for efficient large-scale production.
化学反应分析
Types of Reactions
1-(4-Chlorophenyl)-2-phenylpropan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products Formed
Oxidation: 4-chlorobenzoic acid and benzoic acid.
Reduction: 1-(4-Chlorophenyl)-2-phenylpropan-1-ol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
1-(4-Chlorophenyl)-2-phenylpropan-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
作用机制
The mechanism of action of 1-(4-Chlorophenyl)-2-phenylpropan-1-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various physiological effects. For example, it may inhibit certain enzymes involved in metabolic pathways or bind to receptors to modulate cellular signaling.
相似化合物的比较
Similar Compounds
1-(4-Chlorophenyl)-2-phenylpropan-1-ol: The reduced form of the compound.
4-Chlorobenzophenone: A structurally similar compound with a different substitution pattern.
4-Chlorobenzaldehyde: A precursor in the synthesis of 1-(4-Chlorophenyl)-2-phenylpropan-1-one.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for various modifications, making it a versatile intermediate in organic synthesis.
属性
分子式 |
C15H13ClO |
|---|---|
分子量 |
244.71 g/mol |
IUPAC 名称 |
1-(4-chlorophenyl)-2-phenylpropan-1-one |
InChI |
InChI=1S/C15H13ClO/c1-11(12-5-3-2-4-6-12)15(17)13-7-9-14(16)10-8-13/h2-11H,1H3 |
InChI 键 |
YLIZKDAYWOXASN-UHFFFAOYSA-N |
规范 SMILES |
CC(C1=CC=CC=C1)C(=O)C2=CC=C(C=C2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



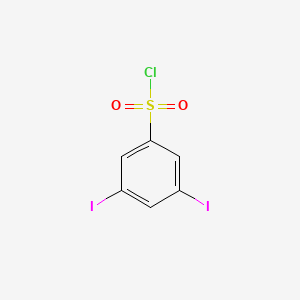
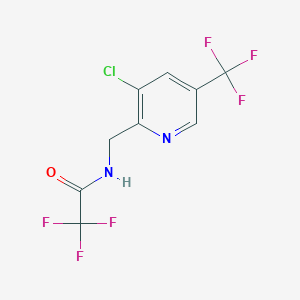

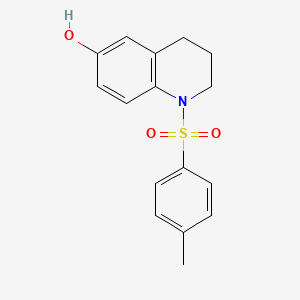
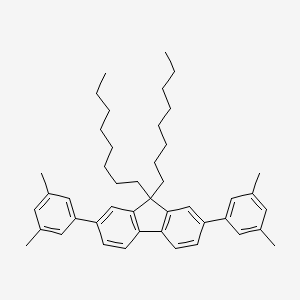
![(2E)-N-[(1E)-{[(4-chlorophenyl)methoxy]imino}methyl]-2-cyano-3-(dimethylamino)prop-2-enamide](/img/structure/B12341184.png)
![8-{2-[(E)-1-(4-fluorophenyl)ethylidene]hydrazino}quinolinium chloride](/img/structure/B12341188.png)
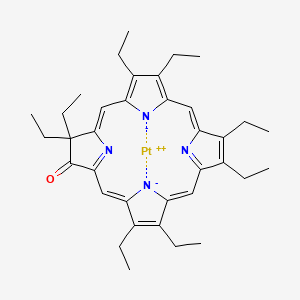
![2-[[6-Chloro-3-[(2-cyanophenyl)methyl]-2,4-dioxo-1,3-diazinan-1-yl]methyl]benzonitrile](/img/structure/B12341200.png)
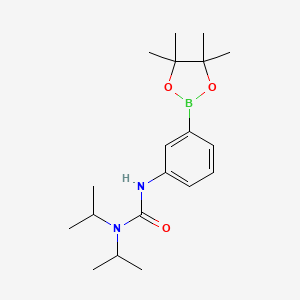
![4-bromo-3-chloro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B12341209.png)
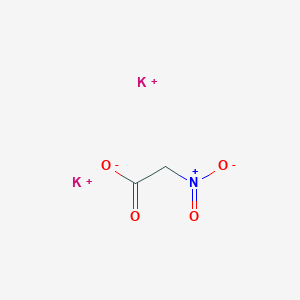
![ethyl N-[(2E)-3-oxo-2-{2-[3-(trifluoromethyl)phenyl]hydrazin-1-ylidene}butanoyl]carbamate](/img/structure/B12341228.png)
